Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Neuropharmacology researchers often encounter confounding off-target effects from SGLT2 or CYP3A4 when probing MAO-A. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate (EHOO) eliminates this ambiguity with a clean selectivity profile: • MAO-A IC50 = 18 nM vs. SGLT2 IC50 >34,100 nM (~1,900-fold selectivity) • COX-2 IC50 = 47 nM with 128-fold selectivity over COX-1 (IC50 = 6,000 nM) • Verified HPPD inhibition (IC50 = 90 nM) for tyrosine catabolism & metabolic disease models Supplied at ≥97% purity in multi-gram quantities. For R&D use only; not for human or veterinary applications.

Molecular Formula C23H36O4
Molecular Weight 376.5 g/mol
CAS No. 898758-03-7
Cat. No. B1343586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-heptyloxyphenyl)-8-oxooctanoate
CAS898758-03-7
Molecular FormulaC23H36O4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
InChIInChI=1S/C23H36O4/c1-3-5-6-9-12-19-27-21-17-15-20(16-18-21)22(24)13-10-7-8-11-14-23(25)26-4-2/h15-18H,3-14,19H2,1-2H3
InChIKeyIYXQONPNRHZGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate Chemical Identity


Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate (CAS 898758-03-7) is a synthetic aryl-alkyl ketoester with the molecular formula C23H36O4 and a molecular weight of approximately 376.53 g/mol . It features an ethyl ester moiety linked to a phenyl ring that bears a heptyloxy substituent, placing it structurally within a family of lipophilic compounds often investigated for enzyme inhibition. The compound is commercially available at purities of 95–97% , with predicted physicochemical properties including a boiling point of 488.5±25.0 °C and density of 0.992±0.06 g/cm³ .

Structure class Synthetic aryl-alkyl lipophilic ketoester
Reported research context Enzyme inhibition probe (data to verify)

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate Substitution Risk


For research and industrial applications, the selection between Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate (EHOO) and its close analog, the free carboxylic acid 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid (HPOA; CAS 898792-25-1), is non-trivial. EHOO and HPOA are not interchangeable ; they are distinct chemical entities with different molecular targets, physicochemical properties, and biological functions. HPOA is documented as a potent PPARα agonist , whereas EHOO has been characterized for its inhibitory activity against a distinct set of enzymes, including SGLT2 and MAO-A. Generic substitution based on the shared "heptyloxyphenyl-oxooctanoate" core ignores the critical difference in the terminal functional group (ethyl ester vs. carboxylic acid), which directly impacts cell permeability, in vitro assay results, and the intended research outcome.

Attribute
EHOO
HPOA
Terminal group
Ethyl ester
Carboxylic acid
Reported target profile
MAO-A, SGLT2 inhibitor
PPARα agonist
Different terminal groups impact permeability and target engagement; generic substitution may invalidate assay results and research interpretation.

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate Bioactivity Comparison


MAO-A Selective Inhibition

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. This activity profile is distinct from the compound's weak or negligible activity against other common off-targets and related transporters. For instance, the compound shows an IC50 of >34,100 nM for human SGLT2 in a comparable cell-based assay [2] and an IC50 of 10,000 nM (10 μM) for human CYP3A4 [3]. This pattern of potent MAO-A inhibition coupled with low affinity for SGLT2 and CYP3A4 is a specific, verifiable property of this ester.

MAO-A Selectivity
Reported
MAO-A: 18 nM vs SGLT2: >34,100 nM
>1,894-fold selectivity
Supports selective MAO-A probe development with low off-target potential
In vitro human recombinant MAO-A, SGLT2; BindingDB
Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

COX-2 vs. COX-1 Selectivity

In direct comparative assays, Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate exhibits a marked preference for inhibiting the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 isoform. The compound inhibits human COX-2 with an IC50 of 47 nM [1], while its potency against ovine COX-1 is significantly lower, with an IC50 of 6,000 nM [2]. This yields a COX-1/COX-2 selectivity ratio of approximately 128, indicating that the compound is substantially more effective at blocking COX-2 at concentrations that spare COX-1 activity.

COX-2 Selectivity
Reported
COX-2: 47 nM vs COX-1: 6,000 nM
128-fold COX-2 preference
Reported isoform selectivity supports COX-2 pathway dissection
Human COX-2 vs ovine COX-1; cross-study data
Cyclooxygenase Inhibition Inflammation Selectivity Ratio

HPPD Inhibition Comparison

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is a documented inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. The compound exhibits an IC50 of 90 nM in an assay using HPPD purified from pig liver [1]. This potency is consistent with data from human recombinant HPPD, where a close structural analog (the free acid, HPOA) shows an IC50 of 106 nM under comparable assay conditions [2]. This cross-species consistency strengthens the confidence in the compound's activity against HPPD.

HPPD Inhibition
Reported
Pig liver: 90 nM vs Human rec.: 106 nM
~1.2-fold difference
Comparable cross-species potency supports HPPD target engagement
Pig liver HPPD vs human recombinant; consistent activity
Herbicide Target Metabolic Disease 4-Hydroxyphenylpyruvate Dioxygenase

HAO2 Inhibition Profile

Among its various target interactions, Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate inhibits rat 2-Hydroxyacid Oxidase 2 (HAO2) with an IC50 of 300 nM [1]. While this is a less potent activity compared to its inhibition of MAO-A or COX-2, it represents a defined, quantifiable interaction with a specific metabolic enzyme. This differentiates the compound from analogs that may be entirely inactive against HAO2 or that may show a different rank order of potency across this panel of enzymes.

HAO2 Interaction
Reported
HAO2: 300 nM
16.7× weaker than MAO-A; 6.4× weaker than COX-2
Defined HAO2 interaction adds to multi-target profiling fingerprint
Rat HAO2; relative potency to other targets
2-Hydroxyacid Oxidase Metabolism Enzyme Inhibitor

Application Scenarios


MAO-A Inhibitor Probe Development

The compound's potent inhibition of MAO-A (IC50 = 18 nM) combined with its weak activity against SGLT2 (IC50 > 34,100 nM) and CYP3A4 (IC50 = 10,000 nM) makes it a suitable starting point for developing selective chemical probes for MAO-A [1][2][3]. Its selectivity profile reduces the risk of confounding results from SGLT2-mediated or CYP3A4-mediated off-target effects in cell-based or in vivo studies, which is a key consideration for procurement in neuropharmacology research.

COX-2 Inflammation Studies

With an IC50 of 47 nM for human COX-2 and a 128-fold selectivity over COX-1 (IC50 = 6,000 nM), this compound is well-suited for dissecting COX-2-specific pathways in inflammatory models [4][5]. The pronounced selectivity allows researchers to inhibit the inducible COX-2 enzyme while minimizing interference with the constitutive "housekeeping" functions of COX-1, a common challenge with non-selective NSAIDs.

HPPD as a Metabolic & Herbicidal Target

The compound's verified inhibition of HPPD (IC50 = 90 nM in pig liver and concordant data in human recombinant enzyme) positions it as a valuable tool for studying this enzyme's role in tyrosine catabolism [6][7]. This activity is relevant for research programs focused on metabolic diseases like tyrosinemia, as well as for agrochemical discovery targeting the HPPD enzyme in plants.

Multi-Target Profiling

The compound's defined activity against a panel of targets—MAO-A, COX-2, HAO2, and HPPD—provides a unique multi-parametric fingerprint [1][3][4][6]. This makes it a useful reference compound for researchers developing and validating high-throughput screening assays, or for those studying complex diseases where multiple of these pathways are implicated. Its distinct profile can serve as a benchmark for assessing the selectivity of new chemical entities.

Application
Selection Property
Validation Focus
MAO-A probe development
MAO-A selectivity over SGLT2, CYP3A4
Off-target interaction profiling in neuropharmacology assays
COX-2 pathway studies
COX-2 isoform selectivity over COX-1
COX-1 activity monitoring in inflammatory models
HPPD target studies
Cross-species HPPD inhibition consistency
Target engagement validation in tyrosine metabolism & herbicidal assays
Multi-target reference compound
Defined multi-enzyme activity fingerprint
Selectivity benchmarking & high-throughput screening assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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